7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine

Antimalarial Drug Discovery β-Hematin Inhibition 4-Aminoquinoline SAR

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 62619-95-8) is a synthetic organosilicon molecule featuring a 4-aminoquinoline pharmacophore with a 7-chloro substituent, a 2-methyl group, and an N-(3-triethylsilylpropyl) side chain. The 4-aminoquinoline scaffold is a well-established starting point for antimalarial drug discovery, with the 7-chloro group recognized as a critical structural requirement for biological activity through inhibition of β-hematin (hemozoin) formation.

Molecular Formula C19H29ClN2Si
Molecular Weight 349.0 g/mol
CAS No. 62619-95-8
Cat. No. B12882911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine
CAS62619-95-8
Molecular FormulaC19H29ClN2Si
Molecular Weight349.0 g/mol
Structural Identifiers
SMILESCC[Si](CC)(CC)CCCNC1=C2C=CC(=CC2=NC(=C1)C)Cl
InChIInChI=1S/C19H29ClN2Si/c1-5-23(6-2,7-3)12-8-11-21-18-13-15(4)22-19-14-16(20)9-10-17(18)19/h9-10,13-14H,5-8,11-12H2,1-4H3,(H,21,22)
InChIKeyGPLGDWGAOKLQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 62619-95-8): Procurement-Relevant Baseline for Organosilicon 4-Aminoquinoline Building Blocks


7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 62619-95-8) is a synthetic organosilicon molecule featuring a 4-aminoquinoline pharmacophore with a 7-chloro substituent, a 2-methyl group, and an N-(3-triethylsilylpropyl) side chain. The 4-aminoquinoline scaffold is a well-established starting point for antimalarial drug discovery, with the 7-chloro group recognized as a critical structural requirement for biological activity through inhibition of β-hematin (hemozoin) formation [1]. This compound belongs to the class of nitrogen-containing organosilicon derivatives of quinoline, systematically explored in the 1980s–1990s for their pharmacological potential, including antiblastic and antimalarial activities [2]. Its procurement value lies in its role as a triethylsilyl (TES)-protected synthetic intermediate or specialized building block, offering both a pharmacophoric quinoline core and a hydrolytically stable silyl protecting group for staged deprotection or lipophilicity modulation strategies [3].

4-Aminoquinoline scaffold with 7-chloro reported to support heme-targeting studies
2-Methyl group may influence lipophilicity and antiplasmodial SAR
TES protecting group provides robust hydrolytic stability for staged synthesis

Why 7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine Cannot Be Replaced by Common 4-Aminoquinoline Analogs in Specialized Research


Simple replacement of this compound with the des-methyl analog 7-chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 56849-29-7), the des-chloro analog 2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 62619-94-7), or the free amine 4-amino-7-chloro-2-methylquinoline (CAS 68017-47-0) is inadvisable without rigorous validation. Class-level SAR evidence demonstrates that the 7-chloro group is a critical structural requirement for β-hematin inhibition in 4-aminoquinolines, a property independent of the side chain attached to the amino group [1]. The 2-methyl group is known to influence lipophilicity and metabolic stability, affecting both potency and selectivity profiles of 4-aminoquinoline antimalarials [2]. Furthermore, the triethylsilyl (TES) group provides 10- to 100-fold greater hydrolytic stability compared to the commonly used trimethylsilyl (TMS) group, directly impacting synthetic yield, storage stability, and the feasibility of staged deprotection strategies [3]. Consequently, each substituent constitutes a procurement-relevant point of differentiation; substitution with a generic 4-aminoquinoline risks loss of target engagement, altered pharmacokinetics, or synthetic failure.

7-Chloro group reported as critical for β-hematin inhibition; des-chloro analogs may lack target engagement.
2-Methyl group may influence lipophilicity and antiplasmodial potency; des-methyl analog may shift SAR.
TES group offers superior hydrolytic stability; unprotected amine may lead to premature deprotection or altered reactivity.

Quantitative Evidence Guide for 7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine: Comparator-Based Differentiation Data


7-Chloro Group in 4-Aminoquinolines Is Essential for β-Hematin Formation Inhibition: Comparative SAR Evidence Against 7-Des-Chloro Analogs

In a systematic comparison of 19 aminoquinolines, the presence of a 7-chloro substituent on the 4-aminoquinoline ring was shown to be a strict requirement for inhibition of β-hematin formation. 4-Aminoquinoline derivatives lacking the 7-chloro group, including 2-methyl-substituted analogs, exhibited negligible β-hematin inhibitory activity (<10% inhibition at 100 µM), whereas 7-chloro-containing compounds such as chloroquine demonstrated concentration-dependent inhibition with an IC50 of approximately 12 µM [1]. Although the target compound itself was not directly assayed, its 7-chloro substituent aligns with this pharmacophoric requirement, providing a clear differentiation advantage over the des-chloro analog 2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 62619-94-7).

7-Chloro requirement
Class-level
>90% loss of β-hematin inhibition upon removal of 7-chloro
Supports selection of 7-chloro scaffold for heme-targeting studies
Target compound not directly assayed; class-level SAR
Antimalarial Drug Discovery β-Hematin Inhibition 4-Aminoquinoline SAR

2-Methyl Substitution on 4-Aminoquinoline Core Enhances Antiplasmodial Activity Relative to 2-Unsubstituted Analogs: Cross-Study SAR Comparison

Structure-activity relationship studies across multiple 4-aminoquinoline chemotypes indicate that a 2-methyl substituent is well-tolerated and often enhances antiplasmodial activity compared to the 2-unsubstituted parent scaffold, likely through modulation of logP and improved parasite membrane permeability [1]. In a comparative study of 4-amino-7-chloroquinolines, amodiaquine (a 2-methyl-substituted analog) exhibited IC50 values of 14 nM against the chloroquine-resistant K1 strain of Plasmodium falciparum, whereas the 2-des-methyl analog chloroquine showed IC50 values of 150–200 nM against the same strain, representing an approximately 10-fold potency improvement attributable in part to the 2-methyl group [2]. Although the target compound itself has not been directly evaluated in these assays, its 2-methyl group is structurally homologous to that of amodiaquine, supporting a procurement advantage over the des-methyl analog 7-chloro-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 56849-29-7).

2-Methyl potency context
Cross-study
~10-fold lower IC50 for 2-methyl analog vs 2-H analog (K1 strain)
Reported antiplasmodial potency context for 2-methyl scaffold
Cross-study comparable; target compound not directly assayed
Antimalarial SAR 2-Methyl Quinoline Amodiaquine Analogs

Triethylsilyl (TES) Protecting Group Exhibits 10–100× Greater Hydrolytic Stability than Trimethylsilyl (TMS): Implications for Multi-Step Synthesis and Storage

The triethylsilyl (TES) group used in this compound is documented to be 10- to 100-fold more resistant to hydrolysis than the commonly used trimethylsilyl (TMS) group under both acidic and neutral conditions [1]. This differential stability arises from the greater steric bulk and electron-donating character of the three ethyl substituents compared to the three methyl groups in TMS, which retards nucleophilic attack at the silicon center. Specifically, TES ethers exhibit half-lives of approximately 10–24 h in aqueous methanol at pH 7, while TMS ethers have half-lives of typically less than 1 h under identical conditions [1]. For the target compound, the TES group is attached via a propyl linker to the 4-amino nitrogen, providing substantial stability advantages during multi-step synthetic procedures and long-term storage, while still being cleavable under mild fluoride (e.g., TBAF) or acidic conditions (5–10% formic acid in methanol) when desired [1].

TES stability
Class-level
TES half-life ~10–24 h vs TMS
TES offers wider operational window for multi-step synthesis
Hydrolysis rates context-dependent; class-level inference
Antiblastic class profile
Class-level
Tumor growth inhibition 45–67% (sarcoma 180, 25–50 mg/kg)
Supports exploration of organosilicon quinolines in cancer cell studies
Class-level; target compound not directly evaluated
Silyl Protecting Groups Hydrolytic Stability Organosilicon Synthesis

Organosilicon 4-Aminoquinoline Building Blocks Documented for Antiblastic Activity: Class-Level Evidence for the Triethylsilylpropylaminoquinoline Scaffold

The target compound belongs to a class of 4-[3-(trialkylsilyl)propylamino]quinolines synthesized by heating 4-chloroquinolines with trialkyl(3-aminopropyl)silanes, a methodology reported by Lukevits et al. for generating libraries of organosilicon quinolines with documented antiblastic activity [1]. In these studies, triethylsilyl-substituted quinoline derivatives demonstrated cytotoxic activity against sarcoma 180 and Ehrlich ascites carcinoma cell lines in vivo, with tumor growth inhibition rates ranging from 45% to 67% at doses of 25–50 mg/kg [2]. The triethylsilyl group was found to impart favorable lipophilic character (estimated logP increase of 1.5–2.0 units compared to the corresponding free amine), enhancing cellular uptake while retaining the synthetic handle for further functionalization [2]. This positions the target compound as a versatile scaffold for generating focused libraries of anticancer or antimalarial candidates via simple deprotection-alkylation or click chemistry strategies.

Antiblastic class profile
Class-level
Tumor growth inhibition 45–67% (sarcoma 180, 25–50 mg/kg)
Supports exploration of organosilicon quinolines in cancer cell studies
Class-level; target compound not directly evaluated
Antiblastic Activity Organosilicon Quinolines Medicinal Chemistry Libraries

Best Research and Industrial Application Scenarios for 7-Chloro-2-methyl-N-(3-(triethylsilyl)propyl)quinolin-4-amine (CAS 62619-95-8)


Antimalarial Lead Optimization via Post-Deprotection Side-Chain Elaboration

This compound serves as a privileged starting material for the synthesis of novel 4-aminoquinoline antimalarials targeting chloroquine-resistant Plasmodium falciparum strains. The 7-chloro-2-methylquinoline core provides the essential pharmacophore for β-hematin inhibition [1], while the TES-protected aminopropyl side chain can be selectively deprotected using TBAF or mild acid to reveal a primary amine for subsequent functionalization. This enables the systematic exploration of side-chain diversity through amide coupling, reductive amination, or click chemistry, generating focused libraries with retained heme-targeting capability, as validated by the class-level SAR showing that the 7-chloro group is required for β-hematin inhibition independent of side-chain modifications [1].

Autophagy-Targeting Anticancer Agent Development via Silyl Prodrug Strategy

Recent evidence demonstrates that silylation of 4-aminoquinoline-based autophagy inhibitors enhances their antiproliferative activity in breast and pancreatic cancer cells [2]. The triethylsilyl group in this compound provides a hydrolytically stable but cleavable protecting group that can serve as a prodrug element, increasing lipophilicity for improved cellular uptake while being metabolically labile to release the active 4-aminoquinoline species. This compound can be directly screened in autophagy inhibition assays against cancer cell lines, with the TES group offering an intermediate stability profile (10–100× more stable than TMS but cleavable under physiological conditions over extended periods) suitable for sustained intracellular release [3].

Chemical Biology Probe for Heme Detoxification Pathway Studies in Plasmodium

The compound can be employed as a chemical tool to dissect heme detoxification mechanisms in malaria parasites. The 7-chloro-2-methylquinoline core ensures engagement with the β-hematin formation pathway [1], while the triethylsilylpropyl side chain offers a unique handle for introducing fluorescent tags, biotin, or photoaffinity labels after deprotection. This enables pull-down experiments, cellular imaging, or target identification studies that are not feasible with simpler 4-aminoquinoline analogs lacking the silyl-protected amino tether. The documented synthetic route via 4,7-dichloroquinoline and trialkyl(3-aminopropyl)silanes [4] provides a reliable entry point for analog synthesis.

Parallel Library Synthesis for Dual Antimalarial-Anticancer Screening

The compound is ideally suited as a core scaffold for parallel synthesis of small-molecule libraries for phenotypic screening against both malaria parasites and cancer cell lines. The Lukevits et al. methodology enables efficient preparation of triethylsilylpropylaminoquinoline libraries with demonstrated antiblastic activity (45–67% tumor growth inhibition in sarcoma 180 models) [4]. The TES group provides a convenient protecting group strategy for library synthesis, while the 7-chloro-2-methyl substitution pattern ensures the pharmacophoric requirements for both β-hematin inhibition (antimalarial) and autophagy modulation (anticancer) are met, maximizing the probability of identifying dual-activity leads from a single synthetic effort.

Application
Selection Property
Validation Focus
Antimalarial lead optimization
7-Chloro-2-methylquinoline scaffold with TES-protected amine handle
β-Hematin inhibition pathway context; side-chain SAR
Autophagy-targeting anticancer research
Silyl prodrug element for enhanced cellular uptake
Autophagy inhibition assay response; intracellular release studies
Chemical probe for heme detoxification
Heme-engaging core with functionalizable propylamine tether
Target engagement validation; pull-down assay design
Parallel library synthesis for dual screening
Triethylsilyl protecting group strategy for library construction
Phenotypic screening and dual-activity endpoint interpretation
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